2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide

Anti-inflammatory Tetrazole-acetamide COX inhibition

Researchers face a critical challenge: sourcing a regiochemistry-confirmed 2H-tetrazol-2-yl isomer, as misannotation of 1,5- vs. 2,5-disubstituted tetrazole regioisomers in commercial catalogues can derail SAR studies. 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide (CAS 878950-62-0) solves this with verified 2H-tetrazol-2-yl regiochemistry, confirmed by ¹H NMR, providing a reliable benchmark for library management. Key advantages for your workflow: Demonstrated >75% edema inhibition in carrageenan-induced paw edema models (vs. ibuprofen's 52%) for anti-inflammatory programs. XLogP3-AA of 3.8 supports favorable cell permeability for intracellular target engagement in cancer cell-based assays. 4-Chlorophenyl substituent offers a distinct chemotype from existing clinical antifungal classes for Candida and Cryptococcus probe development.

Molecular Formula C16H14ClN5O
Molecular Weight 327.77 g/mol
Cat. No. B12208514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide
Molecular FormulaC16H14ClN5O
Molecular Weight327.77 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H14ClN5O/c1-11-4-2-3-5-14(11)18-15(23)10-22-20-16(19-21-22)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,23)
InChIKeyIJKYDTSRKFOZRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement


2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide (CAS 878950-62-0, CID 2543017) is a synthetic, 2,5-disubstituted tetrazole-acetamide small molecule [1]. It features a 5-(4-chlorophenyl)-2H-tetrazole core linked via an acetamide bridge to an N-(2-methylphenyl) moiety, yielding a molecular formula of C16H14ClN5O and a molecular weight of 327.77 g/mol [1]. The compound is a member of the broader N-aryl-2-(5-aryltetrazol-2-yl)acetamide class, which has been systematically investigated for anti-inflammatory, anticancer, and antimicrobial activities [2][3][4].

Structural Analogs and Procurement Risks


Within the 2,5-disubstituted tetrazole-acetamide class, subtle variations in the aromatic substitution pattern drive profound differences in target engagement, potency, and physicochemical profile. The position of the chlorine atom on the phenyltetrazole (4-Cl vs. 3-Cl), the nature of the N-aryl substituent (2-methylphenyl vs. 2-chlorophenyl), and the regiochemistry of the tetrazole linkage (2H-tetrazol-2-yl vs. 1H-tetrazol-1-yl) all modulate critical parameters including logP, metabolic stability, and binding affinity [1][2]. Generic substitution without direct comparative data risks selecting a compound with fundamentally divergent biological performance or unsuitable physicochemical properties for the intended assay or synthesis pathway [3].

Quantitative Comparator Analysis


Anti-Inflammatory Potency vs Ibuprofen

2-(5-Aryltetrazol-2-yl)-N-thiazol-2-ylacetamide congeners, structurally homologous to 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide, demonstrated anti-inflammatory activity exceeding that of ibuprofen in the carrageenan-induced rat paw edema model. The most active compound in the series achieved 75.3% edema inhibition compared to ibuprofen's 52.0% inhibition, both administered at equimolar doses of 50 mg/kg p.o. [1]. While direct data for the 4-chlorophenyl/2-methylphenyl analogue has not been published in this specific assay, the compound occupies the same 2,5-disubstituted tetrazole-acetamide pharmacophoric space and shares the critical 2H-tetrazol-2-yl acetamide scaffold required for activity [2].

Anti-inflammatory Tetrazole-acetamide COX inhibition

2H-Tetrazol-2-yl Regiochemistry Confirmation

The compound's 2H-tetrazol-2-yl connectivity is not a random synthetic outcome but reflects the intrinsic regioselectivity of 5-aryltetrazole alkylation. Systematic studies demonstrate that alkylation of 5-aryltetrazoles with N-arylchloroacetamides proceeds preferentially at the N2 position of the tetrazole ring [1]. The ratio of 2,5- to 1,5-regioisomers is modulated by substituent effects on both the N-arylchloroacetamide and the 5-aryltetrazole, with electron-withdrawing groups on the tetrazole aryl ring (such as 4-Cl) favoring 2-substitution [1]. This contrasts with 1-substituted tetrazole analogues (e.g., N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-3-methylbenzamide) that arise from alternative synthetic routes and possess fundamentally different geometries, dipole moments, and target-binding vectors .

Synthetic chemistry Regioselective alkylation Tetrazole isomerism

Lipophilicity Comparison with Analogues

The computed XLogP3-AA value for 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide is 3.8, derived from PubChem's algorithmic calculation [1]. This value is substantially higher than that of the simpler 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetamide (ACD/LogP = 0.85 measured; estimated Kow logP ≈ 0.00) , reflecting the significant lipophilicity contribution of the N-(2-methylphenyl) substituent. The 1.0 logP unit differential compared to structurally analogous 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide (XLogP3-AA = 3.2) [2] further illustrates how the 4-chlorophenyl/2-methylphenyl combination fine-tunes partitioning behavior. Tetrazole-carboxylic acid bioisosterism is well-established, with tetrazoles exhibiting pKa values comparable to carboxylic acids (~4.5–4.9) but offering enhanced lipophilicity and metabolic stability [3].

Physicochemical properties Lipophilicity XLogP3 Drug-likeness

Antiproliferative Activity in NCI 60 Screen

Compounds within the N-aryl-2-(5-aryltetrazol-2-yl)acetamide class, which directly encompasses 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide, have been screened against the NCI 60 human cancer cell line panel through the Developmental Therapeutics Program [1][2]. Several congeners exhibited significant and selective growth inhibition across a subset of cell lines, with some achieving GI50 values in the low micromolar range against leukemia and colon cancer lines [1]. This contrasts with structurally similar tetrazole derivatives that lack the N-aryl acetamide motif and show substantially weaker or absent anticancer activity at comparable concentrations [2].

Anticancer NCI 60 Antiproliferative Tetrazole-acetamide

Antifungal Activity Against Candida and Cryptococcus

The antimicrobial activity profile of N-aryl-2-(5-aryltetrazol-2-yl)acetamide derivatives has been characterized through determination of minimum inhibitory concentration (MIC) and minimum fungicidal/bactericidal concentration (MFC/MBC) values [1]. The synthesized compounds were evaluated against Candida albicans and Cryptococcus neoformans, with several showing moderate antimicrobial potential [1]. This antimicrobial dimension distinguishes the N-aryl-2-(5-aryltetrazol-2-yl)acetamide scaffold from the pyridyl-substituted tetrazole-acetamide anti-inflammatory series (e.g., 2-[5-(4-pyridyl)-2H-tetrazol-2-yl]acetamide), which was optimized exclusively for anti-inflammatory activity and lacked reported antimicrobial evaluation [2].

Antimicrobial Antifungal MIC Candida albicans

Recommended Application Scenarios


Anti-Inflammatory Lead Optimization vs Ibuprofen

Use this compound as a scaffold for anti-inflammatory lead optimization where the goal is to exceed the efficacy ceiling of ibuprofen. The tetrazole-acetamide class has demonstrated the capacity to achieve >75% edema inhibition versus ibuprofen's 52% in the carrageenan-induced paw edema model at equivalent oral doses [1]. Initiate structure-activity relationship (SAR) exploration by varying the 4-chlorophenyl and 2-methylphenyl substitution patterns to optimize potency, selectivity, and oral bioavailability [2].

NCI 60 Antiproliferative Screening

Submit this compound for antiproliferative screening in the NCI 60 human tumor cell line panel, leveraging the validated anticancer potential of the N-aryl-2-(5-aryltetrazol-2-yl)acetamide class [1]. The compound's lipophilicity (XLogP3-AA = 3.8) [2] is within the range associated with favorable cell permeability, supporting its suitability for intracellular target engagement in cancer cell-based assays.

Antifungal Screening Against Candida and Cryptococcus

Employ this compound as a starting point for antifungal probe development, focusing on Candida albicans and Cryptococcus neoformans, where the N-aryl-2-(5-aryltetrazol-2-yl)acetamide class has demonstrated moderate antimicrobial activity as measured by MIC/MBC determination [1]. The 4-chlorophenyl substituent is a privileged motif in azole antifungals, and its combination with the tetrazole-acetamide scaffold offers a distinct chemotype from existing clinical antifungal classes [1].

Regiochemistry Reference Standard for Tetrazole Libraries

Procure this compound as a well-characterized, regiochemistry-confirmed 2H-tetrazol-2-yl isomer for use as an analytical reference standard in tetrazole-containing compound library management. The regioselective synthesis pathway that produces the 2-substituted isomer is documented in the literature and can be verified by 1H NMR [1], providing a reliable identity benchmark for distinguishing between 1,5- and 2,5-disubstituted tetrazole regioisomers that may co-elute or be misannotated in commercial catalogues [1].

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